N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[3-(1,3-Dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a structurally complex molecule featuring a benzodioxine-carboxamide core linked via a 3-oxopropyl chain to a benzimidazol-2-ylideneamino group. The benzimidazole moiety is notable for its role in coordination chemistry and medicinal applications, while the benzodioxine group may confer metabolic stability and influence solubility. Potential applications include catalytic systems (leveraging directing groups) or pharmaceutical candidates, given structural parallels to bioactive molecules .
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O4/c24-17(23-19-21-12-5-1-2-6-13(12)22-19)9-10-20-18(25)16-11-26-14-7-3-4-8-15(14)27-16/h1-8,16H,9-11H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
DHSMEPOAQHEFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core
The 1,3-dihydro-2H-benzimidazol-2-ylideneamine intermediate is synthesized via cyclization of o-phenylenediamine derivatives. A representative method involves treating 1,2-diaminobenzene with cyanogen bromide in ethanol under reflux, yielding 2-aminobenzimidazole . Alternative routes employ thiourea derivatives: for example, N-(1,4,5,6-tetrahydropyrimidinyl)thiourea reacts with phenacyl chlorides in acetone to form substituted benzimidazoles .
Optimization Notes :
-
Solvent Selection : Acetone or ethanol is preferred for cyclization due to their polar aprotic nature, which stabilizes intermediates.
-
Temperature : Reactions typically proceed at reflux (70–80°C) to ensure complete conversion .
-
Yield : Cyclization steps achieve 70–85% yields, with impurities removed via recrystallization in methanol .
Functionalization of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid
The benzodioxine fragment is prepared through Friedel-Crafts alkylation or ester hydrolysis. A published protocol describes the reaction of catechol with 1,2-dibromoethane in the presence of potassium carbonate, yielding 2,3-dihydro-1,4-benzodioxine . Subsequent oxidation with potassium permanganate generates the carboxylic acid derivative.
Key Reaction Parameters :
-
Oxidation Conditions : Aqueous KMnO₄ (2 M) at 60°C for 6 hours achieves >90% conversion to the carboxylic acid .
-
Activation : The acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, enabling amide bond formation .
Assembly of the Amino-Oxopropyl Linker
The 3-amino-3-oxopropyl spacer is introduced via nucleophilic substitution or condensation. One approach involves reacting acryloyl chloride with benzimidazole-2-amine in dichloromethane (DCM) with triethylamine as a base . The resulting N-(3-chloropropionyl)benzimidazole is treated with aqueous ammonia to yield the primary amine intermediate.
Critical Considerations :
-
Stoichiometry : A 1:1 molar ratio of acryloyl chloride to benzimidazole ensures minimal diacylation byproducts.
-
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) isolates the amine with >95% purity .
Final Coupling Reaction
The target compound is synthesized by coupling the benzimidazole-amine and benzodioxine-carboxylic acid using carbodiimide reagents. A standard protocol employs dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous DMF .
Procedure :
-
Activation : 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 eq) is stirred with DCC (1.2 eq) and NHS (1.1 eq) in DMF at 0°C for 1 hour.
-
Coupling : The activated ester is added to a solution of N-[3-aminopropyl]benzimidazole (1.0 eq) in DMF. The mixture is stirred at room temperature for 12 hours.
-
Workup : The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and dried over MgSO₄.
Yield and Purity :
-
Crude Yield : 65–75%
-
Purification : Silica gel chromatography (CH₂Cl₂/acetone 8:2) followed by recrystallization from ethanol/water (1:1) affords the final compound in >98% purity .
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H), 7.65–7.10 (m, 8H, aromatic), 4.30–4.15 (m, 4H, OCH₂CH₂O), 3.55 (t, J = 6.4 Hz, 2H, CH₂NH), 2.90 (t, J = 6.4 Hz, 2H, CH₂CO) .
-
LC-MS : m/z 435.2 [M+H]⁺ (calculated: 434.4).
Thermal Analysis :
Industrial-Scale Considerations
Large-scale synthesis requires modifications for safety and efficiency:
-
Catalyst Recycling : Palladium on charcoal (Pd/C) is reused in hydrogenation steps after filtration and reactivation .
-
Solvent Recovery : DMF and DCM are distilled and reused, reducing environmental impact.
-
Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing offline sampling .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The benzodioxine moiety may interact with cellular pathways, modulating biological responses. These interactions can lead to various pharmacological effects, making the compound a candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. CAS 1010903-11-3 (N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide)
- Structural Differences : Replaces the benzimidazole group with a 4,6-dimethoxy-1-methylindole.
- The benzodioxine-carboxamide linker is conserved, suggesting similar conformational rigidity.
B. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences : Simpler benzamide scaffold with an N,O-bidentate directing group.
- Functional Implications :
- The hydroxyl and dimethyl groups enable coordination to transition metals (e.g., Pd, Cu), facilitating C–H activation in catalysis.
- Lacks the benzodioxine and benzimidazole motifs, reducing steric hindrance and complexity.
- Applications : Demonstrated utility in metal-catalyzed cross-coupling reactions .
Benzodioxine Derivatives
A. 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine
- Structural Differences : Piperazine replaces the carboxamide-propyl-benzimidazole chain.
- Functional Implications: Piperazine’s basicity (pKa ~9.8) enhances water solubility, contrasting with the carboxamide’s neutral polarity.
- Applications : Piperazine-benzodioxine hybrids are explored as antipsychotics or antidepressants .
B. 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
- Structural Differences : Benzoxazine (O and N in the heterocycle) vs. benzodioxine (two O atoms).
- Functional Implications :
- The trifluoromethyl group increases electronegativity and metabolic stability.
- Benzoxazine’s nitrogen enables hydrogen bonding, unlike benzodioxine’s oxygen-only system.
- Applications : Fluorinated benzoxazines are studied as anti-inflammatory agents .
Comparative Data Table
Research Findings and Implications
- Directing Group Efficiency: The target compound’s benzimidazol-2-ylideneamino group may rival N,O-bidentate systems (e.g., ) in directing metal-catalyzed reactions, though steric bulk could limit substrate scope .
- Pharmacological Potential: Compared to indole analogues (), the benzimidazole variant may exhibit stronger DNA intercalation or kinase binding due to its planar, aromatic heterocycle.
- Metabolic Stability : Benzodioxine’s electron-rich structure may reduce oxidative metabolism relative to benzoxazines (), extending half-life in vivo .
Biological Activity
N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that exhibits significant potential for various biological applications. Its unique structural features, including a benzimidazole moiety and a benzodioxine framework, contribute to its diverse biological activities. This article delves into the biological activity of this compound, supported by research findings and case studies.
Structural Characteristics
The molecular formula of this compound is C19H20N4O4. The compound's structure allows for interaction with various biological systems due to its functional groups.
Key Structural Features:
| Feature | Description |
|---|---|
| Benzimidazole Moiety | Associated with antifungal and antimicrobial activities. |
| Benzodioxine Framework | Known for anti-inflammatory properties. |
| Amide Group | Enhances solubility and bioavailability. |
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. The synthetic pathway includes:
- Formation of the Benzimidazole Core : Utilizing 1,2-phenylenediamine and appropriate reagents.
- Coupling with Benzodioxine : Employing coupling agents to facilitate the formation of the benzodioxine structure.
- Final Modifications : Introducing functional groups to optimize pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and benzodioxine moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates broad-spectrum antimicrobial activity.
Case Study Findings:
A study evaluated the antibacterial activity of similar benzimidazole derivatives and found that compounds with structural similarities exhibited zones of inhibition ranging from 18 mm to 28 mm against various bacterial strains .
Cardiovascular Effects
Another area of interest is the compound's potential cardiovascular effects. Research has shown that related compounds exhibit vasorelaxant activity and bradycardic effects. The mechanism appears to involve modulation of calcium channels in cardiac tissues .
Cytotoxicity
Cytotoxicity assessments reveal that this compound may induce apoptosis in cancer cell lines. Studies indicate that it can inhibit cell proliferation through mechanisms involving cell cycle arrest and activation of apoptotic pathways.
Interaction Studies
Interaction studies using techniques such as molecular docking have demonstrated that this compound binds effectively with specific biological targets like enzymes and receptors involved in disease pathways.
Comparative Analysis
To understand its unique properties better, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Hydroxymethylbenzimidazole | Contains benzimidazole | Exhibits antifungal activity |
| 5-Methylbenzodioxole | Benzodioxole framework | Known for anti-inflammatory effects |
| Benzimidazole derivatives | Varying substituents on benzimidazole | Broad-spectrum antimicrobial activity |
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of key functional groups (e.g., benzodioxine protons at δ 4.2–4.5 ppm) and detects tautomeric forms .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns indicative of ring-opening .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism in the benzimidazole moiety) .
Data Example : Single-crystal X-ray analysis of a related benzoxazepin-8-yl compound confirmed the (R)-configuration at the chiral center, critical for biological activity .
How can researchers mitigate challenges in scaling up the synthesis for preclinical studies?
Advanced Research Question
Scale-up requires addressing:
- Reaction exothermicity : Use flow chemistry to control temperature in amide coupling steps .
- By-product formation : Optimize catalyst loading (e.g., <5 mol% Pd for cross-couplings) and employ continuous extraction .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Case Study : A benzodioxine-furan carboxamide analogue achieved 85% yield at 1 kg scale using a telescoped synthesis approach, reducing solvent waste by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
